

Gas-Phase Thermochemistry of 3,3,3-Trifluoropropene: A Technical Guide

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Compound of Interest

Compound Name: 3,3,3-Trifluoropropene

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This technical guide provides a comprehensive overview of the available gas-phase thermochemical data for **3,3,3-trifluoropropene** (also known as HFO-1243zf). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers in various fields, including chemical kinetics, combustion science, and materials science.

Quantitative Thermochemical Data

The following tables summarize the key gas-phase thermochemical properties of **3,3,3-trifluoropropene**. These values are based on experimental measurements and have been critically evaluated by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy of Formation and Combustion

Property	Value (kJ/mol)	Method	Reference	Comment
Standard Gas Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-614.2 ± 6.7	Combustion Calorimetry	Kolesov, Martinov, et al., 1967[1][2]	Reanalyzed by Cox and Pilcher, 1970. The original reported value was -604.6 ± 6.7 kJ/mol.[2]
Standard Gas Enthalpy of Combustion ($\Delta_c H^\circ_{\text{gas}}$)	-1532.0 ± 6.7	Combustion Calorimetry	Kolesov, Martinov, et al., 1967[2]	

Table 2: Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)

Critically evaluated ideal gas heat capacity data for **3,3,3-trifluoropropene** is available from the NIST/TRC Web Thermo Tables. The data spans a temperature range of 200 K to 1000 K.

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
200	Data not explicitly provided in search results
298.15	Data not explicitly provided in search results
300	Data not explicitly provided in search results
400	Data not explicitly provided in search results
500	Data not explicitly provided in search results
600	Data not explicitly provided in search results
700	Data not explicitly provided in search results
800	Data not explicitly provided in search results
900	Data not explicitly provided in search results
1000	Data not explicitly provided in search results

Note: While the NIST/TRC Web Thermo Tables are cited as the source for this data, the specific numerical values at each temperature were not available in the provided search results. Access to the full database is required to populate this table.

Experimental Protocols

Determination of Enthalpy of Formation and Combustion

The standard enthalpy of formation and combustion of **3,3,3-trifluoropropene** were determined by Kolesov, Martinov, and Skuratov in 1967 using combustion calorimetry.^{[1][2]} While the full experimental details from the original Russian-language publication, Zhurnal Fizicheskoi Khimii, were not accessible for this review, the general methodology for combustion calorimetry of organic compounds involves the following key steps:

- **Sample Preparation:** A precise mass of the substance is placed in a sample holder, typically a crucible made of a material that will not react with the sample or the combustion products. For volatile liquids like **3,3,3-trifluoropropene**, the sample is often encapsulated in a thin-walled glass or plastic ampoule.
- **Calorimeter Setup:** The sample is placed inside a "bomb," a robust, constant-volume stainless steel container. The bomb is then filled with a high pressure of pure oxygen (typically around 30 atm).
- **Immersion and Ignition:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. The sample is then ignited remotely using an electrical fuse.
- **Temperature Measurement:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter (including the bomb, water, and stirrer) is determined in a separate calibration experiment, often by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

- **Corrections:** Corrections are applied for various factors, including the heat from the ignition fuse, the formation of nitric acid from residual nitrogen in the bomb, and the heat of combustion of any auxiliary materials used.
- **Calculation of Enthalpy of Combustion:** The standard enthalpy of combustion is calculated from the corrected heat of combustion and the number of moles of the sample burned.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and in this case, HF).

The value for the enthalpy of formation of **3,3,3-trifluoropropene** reported by Kolesov et al. was later reanalyzed by Cox and Pilcher in their comprehensive 1970 thermochemistry compilation, resulting in the currently accepted value.^[2] This reanalysis likely involved a refinement of the auxiliary thermochemical data used in the calculation of the enthalpy of formation from the experimentally determined enthalpy of combustion.

Computational Thermochemistry

While a specific high-level computational study focusing on the thermochemistry of **3,3,3-trifluoropropene** using methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory was not identified in the literature search, these methods are well-established for providing accurate theoretical predictions of thermochemical properties.

General Methodology for G3/G4 Calculations

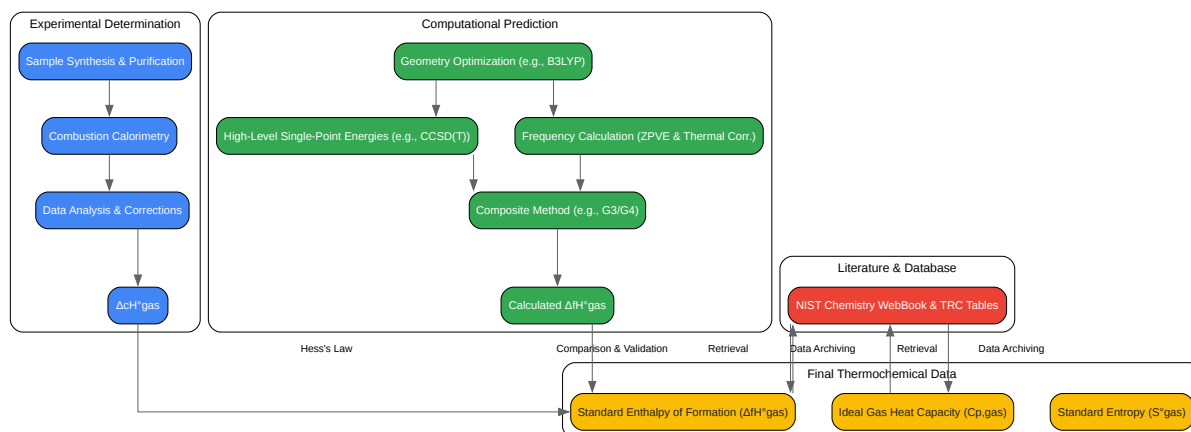
High-accuracy composite methods like G3 and G4 theory calculate the total electronic energy of a molecule through a series of ab initio molecular orbital calculations at different levels of theory and with different basis sets. The results are then combined in a well-defined manner to approximate a very high-level calculation at a fraction of the computational cost. The general workflow is as follows:

- **Geometry Optimization:** The molecular geometry is optimized at a lower level of theory, typically using density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.
- **Extrapolation to the Basis Set Limit:** The energies are extrapolated to the complete basis set (CBS) limit to reduce the error associated with using a finite basis set.
- **Higher-Level Corrections:** Empirical corrections are added to account for remaining deficiencies in the calculations, such as electron correlation effects not fully captured by the chosen methods.
- **Calculation of Thermochemical Properties:** The final, highly accurate total energy is used to calculate the enthalpy of formation, typically through the use of atomization energies or isodesmic reactions.

Logical Workflow for Thermochemical Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the gas-phase thermochemical data for **3,3,3-trifluoropropene**, integrating both experimental and computational approaches.



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Caption: Workflow for thermochemical data acquisition.

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